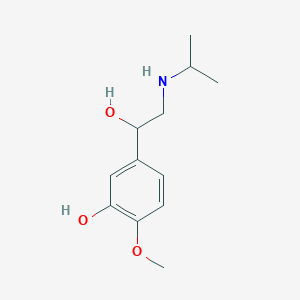
p-O-Methyl-isoproterenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
p-O-Methyl-isoproterenol: is a synthetic catecholamine and a non-selective beta-adrenergic receptor agonist. It is structurally related to isoproterenol, with the addition of a methyl group at the para position of the aromatic ring. This modification enhances its pharmacological properties, making it a valuable compound in both research and clinical settings.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of p-O-Methyl-isoproterenol typically involves the following steps:
Starting Material: The synthesis begins with the commercially available compound, 3,4-dihydroxybenzaldehyde.
Methylation: The aromatic ring is methylated at the para position using methyl iodide in the presence of a base such as potassium carbonate.
Reduction: The resulting p-O-Methyl-3,4-dihydroxybenzaldehyde is then reduced to p-O-Methyl-3,4-dihydroxybenzyl alcohol using a reducing agent like sodium borohydride.
Amine Introduction:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: p-O-Methyl-isoproterenol can undergo oxidation reactions, typically catalyzed by enzymes such as catechol-O-methyltransferase, leading to the formation of corresponding quinones.
Reduction: The compound can be reduced to its corresponding alcohols under mild reducing conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, or enzymatic oxidation using catechol-O-methyltransferase.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
Chemistry: p-O-Methyl-isoproterenol is used as a model compound in the study of beta-adrenergic receptor agonists. It helps in understanding the structure-activity relationship and the development of new therapeutic agents.
Biology: In biological research, this compound is used to study the effects of beta-adrenergic receptor activation on various physiological processes, including heart rate, muscle relaxation, and metabolic regulation.
Medicine: Clinically, this compound is used in the treatment of bradycardia, heart block, and bronchospasm. It is also used in cardiac stress testing to evaluate heart function.
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new beta-adrenergic receptor agonists and antagonists.
作用机制
p-O-Methyl-isoproterenol exerts its effects by binding to beta-adrenergic receptors, specifically beta-1 and beta-2 receptors. Upon binding, it activates the adenylate cyclase enzyme, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This activation results in the relaxation of smooth muscle, increased heart rate, and enhanced cardiac output. The molecular targets include the beta-adrenergic receptors, adenylate cyclase, and downstream signaling pathways involving protein kinase A.
相似化合物的比较
Isoproterenol: A non-selective beta-adrenergic agonist used in similar clinical settings.
Epinephrine: A naturally occurring catecholamine with both alpha and beta-adrenergic activity.
Norepinephrine: Another naturally occurring catecholamine with primarily alpha-adrenergic activity.
Uniqueness: p-O-Methyl-isoproterenol is unique due to the presence of the methyl group at the para position, which enhances its pharmacological properties. This modification provides a longer duration of action and increased potency compared to isoproterenol. Additionally, it has a more selective action on beta-adrenergic receptors, making it a valuable tool in both research and clinical applications.
属性
分子式 |
C12H19NO3 |
|---|---|
分子量 |
225.28 g/mol |
IUPAC 名称 |
5-[1-hydroxy-2-(propan-2-ylamino)ethyl]-2-methoxyphenol |
InChI |
InChI=1S/C12H19NO3/c1-8(2)13-7-11(15)9-4-5-12(16-3)10(14)6-9/h4-6,8,11,13-15H,7H2,1-3H3 |
InChI 键 |
OTLFCSFQBDQCDT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NCC(C1=CC(=C(C=C1)OC)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


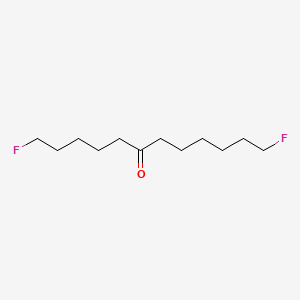
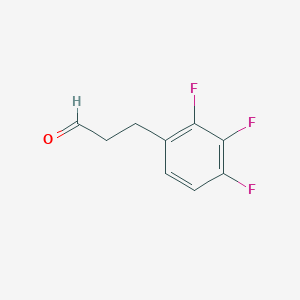

![3-[[(2R)-2-hydroxy-3,3-dimethyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanoyl]amino]propanoic acid](/img/structure/B15289493.png)
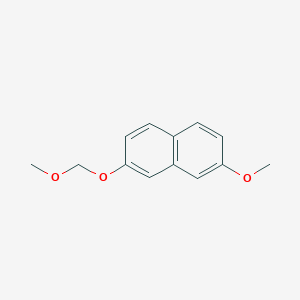
![6-Bromo-5-hydroxy-N-[(phenylmethoxy)carbonyl]-L-norleucine 1,1-Dimethylethyl Ester](/img/structure/B15289511.png)
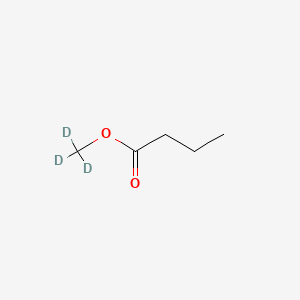
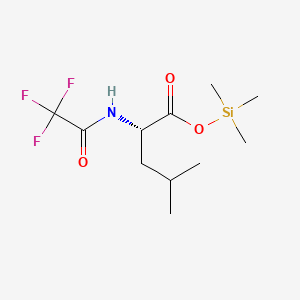
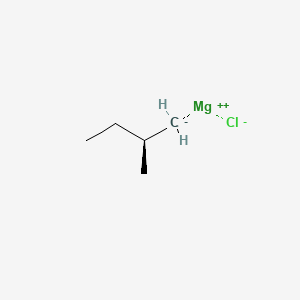
![(1S,4S,6R)-2-tert-Butyl 6-methyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate](/img/structure/B15289532.png)
![5-[(9Z)-9-Octadecen-1-yloxy]-2-phenyl-1,3-dioxane](/img/structure/B15289533.png)

![(5R,6S)-6-(1-hydroxyethyl)-3-[2-[methanimidoyl(methyl)amino]ethylsulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15289557.png)

